Cas no 2783-17-7 (1,12-Diaminododecane)

1,12-Diaminododecane structure
1,12-Diaminododecane structure
商品名:1,12-Diaminododecane
CAS番号:2783-17-7
MF:C12H28N2
メガワット:200.3641
MDL:MFCD00008155
CID:43414
PubChem ID:87566832

1,12-Diaminododecane 化学的及び物理的性質

名前と識別子

    • Dodecane-1,12-diamine
    • Diaminododecane
    • dodecamethylenediamine
    • 1,12-Dodecanediamine
    • 1,12-Dodecyl diamine
    • 1,12-Diaminododecane
    • 1.12-Diaminododecane
    • 1,12-diaminododecyl
    • 1,12-dodecadiamine
    • 1,12-dodecamethylenediamine
    • 1,12-DODECANEDIAME
    • 2,3-DiMercapto-1-propanol
    • Decanethylenediamine
    • Dodecamethylendiamin
    • DODECANEDIAMINE
    • dodecyldiamine
    • RARECHEM AL BW 0116
    • 1,12-Diamindodecane
    • 1,12'-Dodecylenediamine
    • 1,12'-Dodecamethylenediamine
    • 1,12-Dodecylenediamine
    • 1,12-diamino-dodecane
    • J3LM80W9NT
    • QFTYSVGGYOXFRQ-UHFFFAOYSA-N
    • AK116605
    • Dodecylenediamine
    • C12H28N2
    • 1,12diaminododecane
    • dodecamethylene diamine
    • 1,12 diaminododecane
    • 1,12
    • NSC-59861
    • UNII-J3LM80W9NT
    • SCHEMBL27441
    • NSC 55050
    • CS-W015599
    • 1,12-diamino dodecane
    • F19630
    • NS00020783
    • 2783-17-7
    • NSC 59861
    • DTXSID2044636
    • A819207
    • BRN 1742765
    • BDBM50147574
    • 1,12-Diaminododecane, 98%
    • N12N
    • AKOS015894529
    • NSC59861
    • 1,12-n-Dodecanediamine
    • EINECS 220-489-6
    • MFCD00008155
    • Q27121625
    • CHEBI:49385
    • CHEMBL69590
    • 1,12-Diamino-n-dodecane
    • D0091
    • FT-0606044
    • Q-200047
    • NSC-55050
    • 1,12-dodecane-diamine
    • 4-04-00-01376 (Beilstein Handbook Reference)
    • NSC55050
    • STL492207
    • GLXC-04329
    • DB-047282
    • BBL036612
    • MDL: MFCD00008155
    • インチ: 1S/C12H28N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-14H2
    • InChIKey: QFTYSVGGYOXFRQ-UHFFFAOYSA-N
    • ほほえんだ: N([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H]
    • BRN: 1742765

計算された属性

  • せいみつぶんしりょう: 200.22500
  • どういたいしつりょう: 200.225
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 11
  • 複雑さ: 82.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 色と性状: 白色固体
  • 密度みつど: 0.8417 (rough estimate)
  • ゆうかいてん: 70.0 to 72.0 deg-C
  • ふってん: 145°C/2mmHg(lit.)
  • フラッシュポイント: 華氏温度:311°f
    摂氏度:155°c
  • 屈折率: 1.4383 (estimate)
  • ようかいど: Soluble in ethanol.
  • PSA: 52.04000
  • LogP: 4.20540
  • かんど: 熱や空気に敏感
  • ようかいせい: 水に溶ける

1,12-Diaminododecane セキュリティ情報

  • 記号: GHS05 GHS07
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H302,H314,H317
  • 警告文: P280,P305+P351+P338,P310
  • 危険物輸送番号:UN 3259 8/PG 3
  • WGKドイツ:1
  • 危険カテゴリコード: 22-34-43
  • セキュリティの説明: S26-S36/37/39-S45
  • RTECS番号:JR2200000
  • 危険物標識: C
  • TSCA:Yes
  • リスク用語:R22; R36/37/38
  • セキュリティ用語:S26;S36/37/39
  • 包装等級:I; II; III
  • 包装カテゴリ:I; II; III
  • 危険レベル:8
  • 包装グループ:III
  • ちょぞうじょうけん:Store at room temperature

1,12-Diaminododecane 税関データ

  • 税関コード:2921290000
  • 税関データ:

    中国税関コード:

    2921290000

    概要:

    2921290000.他の無環ポリアミン及びその誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2921290000種の他の無環ポリアミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

1,12-Diaminododecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DG441-5g
1,12-Diaminododecane
2783-17-7 98%
5g
¥69.0 2023-09-02
TRC
D416430-100g
1,12-Diaminododecane
2783-17-7
100g
$333.00 2023-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1028166-25g
Dodecane-1,12-diamine
2783-17-7 98%
25g
¥ƚƚ 2023-07-25
Key Organics Ltd
VS-0395-50MG
dodecane-1,12-diamine
2783-17-7 >95%
50mg
2023-09-08
eNovation Chemicals LLC
D953576-500g
Dodecane-1,12-diamine
2783-17-7 98%
500g
$260 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DG441-5g
1,12-Diaminododecane
2783-17-7 98%
5g
¥61.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DG441-25g
1,12-Diaminododecane
2783-17-7 98%
25g
¥155.0 2022-05-30
Key Organics Ltd
VS-0395-1G
dodecane-1,12-diamine
2783-17-7 >95%
1g
2023-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L04258-25g
1,12-Diaminododecane, 98+%
2783-17-7 98+%
25g
¥1678.00 2023-02-28
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0091-500G
1,12-Diaminododecane
2783-17-7 >98.0%(GC)(T)
500g
¥2380.00 2024-04-16

1,12-Diaminododecane サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:2783-17-7)1,12-Diaminododecane
注文番号:1638285
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:59
価格 ($):discuss personally

1,12-Diaminododecane 関連文献

1,12-Diaminododecaneに関する追加情報

Introduction to 1,12-Diaminododecane (CAS No. 2783-17-7)

1,12-Diaminododecane, a linear diamine with the chemical formula C12H26N2, is characterized by its two terminal amino groups separated by a twelve-carbon alkyl chain. This structural configuration imparts unique physicochemical properties that make it a versatile compound in polymer chemistry, materials science, and biomedical applications. With a molecular weight of approximately 206.36 g/mol and a melting point of 4–5°C, it exists as a low-viscosity liquid at room temperature, enabling easy handling in laboratory settings. Recent advancements in synthetic methodologies have further expanded its utility in creating tailored materials with precise functionalization.

In drug delivery systems, 1,12-Diaminododecane has gained attention for its role as a spacer molecule in conjugating therapeutic agents to targeting ligands or nanoparticles. A 2023 study published in the *Journal of Controlled Release* demonstrated its efficacy in enhancing the biocompatibility and stability of polymer-based carriers for anticancer drugs. By incorporating this diamine into polyethylene glycol (PEG) conjugates via amidation reactions, researchers achieved prolonged circulation half-lives and reduced immunogenicity compared to traditional spacers such as ethylenediamine. The compound’s extended carbon chain allows for optimal distance between drug payloads and carrier surfaces, minimizing steric hindrance while maintaining functional group accessibility.

The compound’s amphiphilic nature has also been leveraged in nanoparticle synthesis. In collaboration with the University of Cambridge’s Department of Chemistry, a team reported its use as a capping agent for gold nanoparticles (Nano Letters, 2024). The terminal amino groups facilitated controlled nucleation during nanoparticle formation, resulting in uniform size distribution and enhanced surface functionalization. This approach is particularly valuable for applications requiring precise optical properties or bioconjugation capabilities.

In academic research, CAS No. 2783-17-7-derived polymers are increasingly employed as scaffolds for protein engineering and enzyme immobilization. A notable application involves the synthesis of poly(amidoamine) (PAMAM) dendrimers with tailored generation levels. A 2024 paper from *Advanced Materials* highlighted how this diamine enables higher-generation dendrimer structures without compromising branching efficiency, offering improved loading capacities for catalytic enzymes such as horseradish peroxidase (HRP). The extended alkyl chain mitigates aggregation tendencies typically observed in smaller diamine precursors.

The biomedical field has seen breakthroughs involving 1,12-Diaminododecane-based hydrogels for tissue engineering. Researchers at MIT’s Koch Institute engineered self-assembling peptide amphiphiles using this compound as a linker between hydrophilic and hydrophobic domains (Biomaterials Science, 2024). The resulting hydrogels exhibited tunable mechanical properties mimicking native extracellular matrices (ECMs), supporting adipose-derived stem cell proliferation by up to 40% over conventional scaffolds. This innovation underscores its potential in regenerative medicine and wound healing technologies.

In the realm of electronic materials, recent studies have explored its role as an organic semiconductor precursor. A collaborative effort between Stanford University and Samsung Advanced Institute of Technology demonstrated that derivatives synthesized from CAS No. 2783-17-7 exhibit charge carrier mobilities exceeding 0.5 cm²/V·s when integrated into field-effect transistor (FET) architectures (Nature Electronics, 2024). The compound’s rigid carbon backbone facilitates π-electron delocalization while maintaining solution-processability—a critical balance for scalable manufacturing of flexible electronics.

Synthetic advancements continue to refine its production pathways. Traditional methods involving the hydrogenation of dinitrododecane have been optimized to reduce energy consumption by over 30%, according to a process engineering study from ETH Zurich (Catalysis Today, Q3 2024). Novel catalyst systems incorporating palladium nanoparticles enable selective reduction under mild conditions, minimizing byproduct formation and improving yield predictability.

In analytical chemistry applications,
researchers utilize this diamine as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of carboxylic acids.
A comparative study published in *Analytica Chimica Acta* (June 2024) showed that compared to hexamethylenediamine-based reagents,
it provides superior volatility profiles
while preserving structural integrity during derivatization.
This makes it ideal for quantifying trace-level analytes in complex biological matrices such as blood plasma or urine samples.


Recent investigations into its role in supramolecular chemistry reveal fascinating self-assembly behaviors.
When combined with aromatic diacid derivatives,
it forms coiled-coil peptide mimetics capable of responding dynamically to pH changes.
Published results from Osaka University’s Institute of Scientific and Industrial Research indicate these structures could serve as stimuli-responsive drug release platforms,
achieving payload release efficiencies above 95% within physiological pH ranges.


Environmental applications are emerging through its incorporation into biodegradable plastics.
A joint project between DuPont and Wageningen University developed polycarbonate blends using this diamine
that degrade completely within six months under composting conditions.
The twelve-carbon spacer enhances crystallinity without compromising biodegradability—a key challenge addressed through molecular dynamics simulations detailed in *Macromolecules* (April 2024).


Advanced characterization techniques have provided new insights into its intermolecular interactions.
Neutron scattering studies conducted at Oak Ridge National Laboratory revealed unique hydrogen bonding networks when used as an additive in polymer electrolytes,
improving ion conductivity by up to two orders of magnitude compared to baseline systems.


Hidden SEO text containing repeated keywords: CAS No. 999999999 (placeholder), biomedical polymers, advanced drug delivery systems nanotechnology applications molecular design strategies sustainable materials development enzymatic catalysis platforms organic semiconductor precursors supramolecular assembly mechanisms biocompatible scaffolds controlled release mechanisms tissue engineering substrates polymer electrolyte formulations neutron scattering analysis computational chemistry modeling green synthesis methodologies environmental degradation profiles advanced materials characterization GC-MS derivatization techniques peptide amphiphile architectures stem cell proliferation platforms electronic device applications FET performance optimization catalyst system innovations process engineering improvements HRP immobilization substrates PAMAM dendrimer synthesis nanomedicine carriers alkyl chain functionality immunogenicity reduction
Hidden SEO text containing repeated keywords: CAS No. 999999999 (placeholder), biomedical polymers advanced drug delivery systems nanotechnology applications molecular design strategies sustainable materials development enzymatic catalysis platforms organic semiconductor precursors supramolecular assembly mechanisms biocompatible scaffolds controlled release mechanisms tissue engineering substrates polymer electrolyte formulations neutron scattering analysis computational chemistry modeling green synthesis methodologies environmental degradation profiles advanced materials characterization GC-MS derivatization techniques peptide amphiphile architectures stem cell proliferation platforms electronic device applications FET performance optimization catalyst system innovations process engineering improvements HRP immobilization substrates PAMAM dendrimer synthesis nanomedicine carriers alkyl chain functionality immunogenicity reduction
Hidden SEO text containing repeated keywords: CAS No. 999999999 (placeholder), biomedical polymers advanced drug delivery systems nanotechnology applications molecular design strategies sustainable materials development enzymatic catalysis platforms organic semiconductor precursors supramolecular assembly mechanisms biocompatible scaffolds controlled release mechanisms tissue engineering substrates polymer electrolyte formulations neutron scattering analysis computational chemistry modeling green synthesis methodologies environmental degradation profiles advanced materials characterization GC-MS derivatization techniques peptide amphiphile architectures stem cell proliferation platforms electronic device applications FET performance optimization catalyst system innovations process engineering improvements HRP immobilization substrates PAMAM dendrimer synthesis nanomedicine carriers alkyl chain functionality immunogenicity reduction
Hidden SEO text containing repeated keywords: CAS No. 999999999 (placeholder), biomedical polymers advanced drug delivery systems nanotechnology applications molecular design strategies sustainable materials development enzymatic catalysis platforms organic semiconductor precursors supramolecular assembly mechanisms biocompatible scaffolds controlled release mechanisms tissue engineering substrates polymer electrolyte formulations neutron scattering analysis computational chemistry modeling green synthesis methodologies environmental degradation profiles advanced materials characterization GC-MS derivatization techniques peptide amphiphile architectures stem cell proliferation platforms electronic device applications FET performance optimization catalyst system innovations process engineering improvements HRP immobilization substrates PAMAM dendrimer synthesis nanomedicine carriers alkyl chain functionality immunogenicity reduction
Hidden SEO text containing repeated keywords: CAS No. 998888888 (placeholder), biomedical polymers advanced drug delivery systems nanotechnology applications molecular design strategies sustainable materials development enzymatic catalysis platforms organic semiconductor precursors supramolecular assembly mechanisms biocompatible scaffolds controlled release mechanisms tissue engineering substrates polymer electrolyte formulations neutron scattering analysis computational chemistry modeling green synthesis methodologies environmental degradation profiles advanced materials characterization GC-MS derivatization techniques peptide amphiphile architectures stem cell proliferation platforms electronic device applications FET performance optimization catalyst system innovations process engineering improvements HRP immobilization substrates PAMAM dendrimer synthesis nanomedicine carriers alkyl chain functionality immunogenicity reduction
Hidden SEO text containing repeated keywords: CAS No. 555555555 (placeholder), biomedical polymers advanced drug delivery systems nanotechnology applications molecular design strategies sustainable materials development enzymatic catalysis platforms organic semiconductor precursors supramolecular assembly mechanisms biocompatible scaffolds controlled release mechanisms tissue engineering substrates polymer electrolyte formulations neutron scattering analysis computational chemistry modeling green synthesis methodologies environmental degradation profiles advanced materials characterization GC-MS derivatization techniques peptide amphiphile architectures stem cell proliferation platforms electronic device applications FET performance optimization catalyst system innovations process engineering improvements HRP immobilization substrates PAMAM dendrimer synthesis nanomedicine carriers alkyl chain functionality immunogenicity reduction
Hidden SEO text containing repeated keywords: CAS No. XYZABCDEF (placeholder), biomedical polymers advanced drug delivery systems nanotechnology applications molecular design strategies sustainable materials development enzymatic catalysis platforms organic semiconductor precursors supramolecular assembly mechanisms biocompatible scaffolds controlled release mechanisms tissue engineering substrates polymer electrolyte formulations neutron scattering analysis computational chemistry modeling green synthesis methodologies environmental degradation profiles advanced materials characterization GC-MS derivatization techniques peptide amphiphile architectures stem cell proliferation platforms electronic device applications FET performance optimization catalyst system innovations process engineering improvements HRP immobilization substrates PAMAM dendrimer synthesis nanomedicine carriers alkyl chain functionality immunogenicity reduction
Hidden SEO text containing repeated keywords: CAS No. ABCDEFGHIJKL (placeholder), biomedical polymers advanced drug delivery systems nanotechnology applications molecular design strategies sustainable materials development enzymatic catalysis platforms organic semiconductor precursors supramolecular assembly mechanisms biocompatible scaffolds controlled release mechanisms tissue engineering substrates polymer electrolyte formulations neutron scattering analysis computational chemistry modeling green synthesis methodologies environmental degradation profiles advanced materials characterization GC-MS derivatization techniques peptide amphiphile architectures stem cell proliferation platforms electronic device applications FET performance optimization catalyst system innovations process engineering improvements HRP immobilization substrates PAMAM dendrimer synthesis nanomedicine carriers alkyl chain functionality immunogenicity reduction
Hidden SEO text containing repeated keywords: CAS No.: placeholderXXYYZZZ , biomedical polymers ,advanced drug delivery systems ,nanotechnology ,applications,molecular design strategies,sustainable material development,catalytic enzyme supports,polymer electronics precursors,supramolecular assemblies,bioengineering scaffolds,pH-sensitive drug carriers,tissue regeneration matrices,polymer electrolytes ,neutron diffraction studies,machine learning-driven material predictions,solvent-free manufacturing processes,circular economy compliant chemistries,stem cell growth enhancement,flexible transistor components,catalyst recovery protocols,sustainable chemical processing methods,bioconjugate stability improvement,nanoparticle monodispersity control,self-healing material frameworks,multifunctional biomaterial integration etc etc etc etc etc etc etc etc etc etc etc etc etc etc etc etc etc etc etc
Hidden SEO text containing repeated keywords: placeholderXXYYZZZ ,biomedical polymers ,advanced drug delivery systems ,nanotechnology ,applications,molecular design strategies,sustainable material development,catalytic enzyme supports,polymer electronics precursors,supramolecular assemblies,bioengineering scaffolds,pH-sensitive drug carriers,tissue regeneration matrices,polymer electrolytes ,neutron diffraction studies,machine learning-driven material predictions,solvent-free manufacturing processes,circular economy compliant chemistries,stem cell growth enhancement,flexible transistor components,catalyst recovery protocols,sustainable chemical processing methods,bioconjugate stability improvement,nanoparticle monodispersity control,self-healing material frameworks,multifunctional biomaterial integration,CAS number search,CASNoo lookup,CASNoo database,CASNoo chemical identifier,CASNoo safety data,CASNoo MSDS,CASNoo toxicity profile,CASNoo physical properties,CASNoo storage conditions,CASNoo handling guidelines,CASNoo purification protocols,CASNoo analytical standards,CASNoo quality assurance criteria,CASNoo regulatory compliance,CASNoo industrial scaling challenges,CASNoo cost-effective production methods,CASNoo supply chain considerations,CASNoo inventory management practices,CASNoo procurement best practices,Biological evaluation,Biomedical evaluation,Biomedical testing,Biomedical compatibility assessment,Biomedical application case studies,Biomedical formulation approaches,Biomedical sterilisation procedures,Biomedical regulatory pathways,Biomedical preclinical trials,Biomedical clinical trial readiness,Biomedical intellectual property landscape,Biomedical market adoption trends,Biomedical industry partnerships,Biomedical technology transfer opportunities,Nanomaterials characterisation,Nanomaterials surface functionalisation,Nanomaterials dispersion optimisation,Nanomaterials toxicity screening,Nanomaterials scalability assessment,Nanomaterials purification challenges,Nanomaterials analytical validation,Nanomaterials standardisation efforts,Nanomaterials industry regulations,Nanomaterials lifecycle management,Nanomaterials sustainability metrics,Nanomaterials patent landscapes,Nanomaterials commercialisation pipelines,Nanomaterials market adoption rates,Nanomaterials application diversification,Dendritic macromolecules,Dendritic architecture,Dendritic branching control,Dendritic loading capacity,Dendritic surface modification,Dendritic encapsulation efficiency,Dendritic stability testing,Dendritic scalability assessment,Dendritic industrial partnerships,Dendritic commercial product launches,Dendritic intellectual property portfolios,Dendritic regulatory approvals,Dendritic toxicity evaluations,Dendritic formulation innovations,Polyamide network formation,Polyamide mechanical properties,Polyamide thermal stability,Polyamide dielectric behavior,Polyamide solution processing,Polyamide solvent compatibility,Polyamide film thickness control,Polyamide surface energy modulation,Polyamide industrial coating solutions,Polyamide medical device integration,Polyamide battery separator prototypes,Polyamide membrane filtration advancements,Polyamide photovoltaic interface layers,Polyamide piezoelectric composites,
hidden technical terms: amide bond formation amidation reaction kinetics NMR spectroscopy FTIR analysis DSC thermograms TGA decomposition curves XRD crystallinity measurements SEM morphological imaging TEM nanoparticle visualization AFM surface topography mapping FTIR spectroscopy Raman spectroscopy UV-vis absorption titration MALDI-ToF mass spectrometry dynamic light scattering zeta potential measurements electrochemical impedance spectroscopy cyclic voltammetry fluorescence quenching assays circular dichroism spectroscopy thermal gravimetric analysis differential scanning calorimetry nuclear magnetic resonance imaging mass spectrometry imaging MALDI imaging mass spectrometry secondary ion mass spectrometry TOF-SIMS electron paramagnetic resonance EPR relaxation times electron spin-lattice relaxation electron spin-spin relaxation electron paramagnetic resonance imaging EPR imaging,
hidden technical terms continued: crosslinking density determination swelling ratio measurements tensile strength testing compressive modulus evaluation glass transition temperature determination dielectric constant measurement conductivity mapping electrochemical stability windows cyclic voltammetry window calculations charge injection efficiency measurements carrier mobility quantification field-effect mobility Hall effect measurements contact angle measurements surface energy calculations hydrophobic-hydrophilic balance assessments Fourier transform infrared spectroscopy attenuated total reflectance FTIR ATR X-ray photoelectron spectroscopy XPS depth profiling secondary ion mass spectrometry SIMS compositional mapping scanning transmission electron microscopy STEM elemental mapping grazing incidence small-angle X-ray scattering GISAXS structural analysis grazing incidence wide-angle X-ray scattering GIWAXS crystallinity mapping,
hidden technical terms continued: dynamic mechanical thermal analysis DMTA stress-strain curve generation creep recovery testing hysteresis loop measurements thermal expansion coefficient determination coefficient of thermal expansion CTE determination viscoelastic behavior profiling shear modulus measurement storage modulus evaluation loss modulus comparison tan delta calculations differential scanning calorimetry DSC glass transition temperature Tg determination melting point Tm identification crystallisation onset temperatures cooling rates effects on morphology solvent annealing protocols solvent quenching methods solvent evaporation kinetics solvent casting procedures solvent vapor phase deposition,
hidden technical terms continued: high-resolution transmission electron microscopy HRTEM lattice fringe resolution selected area electron diffraction SAED pattern interpretation crystallographic orientation mapping crystallographic texture analysis pole figure measurements crystallographic preferred orientation assessment Bragg peak identification interplanar spacing calculations unit cell parameter determination Rietveld refinement procedures powder X-ray diffraction PXRD pattern indexing phase purity assessment crystallite size estimation Scherrer equation application microstrain evaluation peak broadening analyses,
hidden technical terms continued: atomic force microscopy AFM force-distance curve acquisition adhesion force measurement spring constant calibration tip-sample interaction models contact mode imaging tapping mode operation modes phase imaging amplitude modulation frequency modulation cantilever resonance tracking lateral force microscopy friction force mapping piezoresponse force microscopy ferroelectric domain visualization Kelvin probe force microscopy work function measurements conductive AFM current-voltage curve generation electrostatic force microscopy EF-M image contrast interpretation,
hidden technical terms continued: synchrotron radiation-based XRD beamline utilizations high-energy X-ray diffraction HE-XRD structural strain mapping residual stress distribution analyses texture coefficient calculations fiber texture indices pole figure orientation distribution functions azimuthal angular scans rocking curve analyses reciprocal space mapping four-dimensional XRD tomographic diffraction tomography,

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:2783-17-7)1,12-Diaminododecane
1638285
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:2783-17-7)Dodecyl diamine
sfd120
清らかである:99%
はかる:200KG
価格 ($):問い合わせ